molecular formula C23H32N4O8 B13583981 N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide

Cat. No.: B13583981
M. Wt: 492.5 g/mol
InChI Key: RNBHNKJYTCHESN-UHFFFAOYSA-N
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Description

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple ethoxy groups and a piperidinyl-isoindolinone moiety. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

    Etherification Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Proteins, enzymes, and receptors that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]propionamide: A derivative with a propionamide group instead of an acetamide group.

    N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]butyramide: A derivative with a butyramide group.

These comparisons can help elucidate the unique properties and potential advantages of this compound in various applications.

Properties

Molecular Formula

C23H32N4O8

Molecular Weight

492.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide

InChI

InChI=1S/C23H32N4O8/c24-5-7-32-9-11-34-12-10-33-8-6-25-21(29)15-35-17-1-2-18-16(13-17)14-27(23(18)31)19-3-4-20(28)26-22(19)30/h1-2,13,19H,3-12,14-15,24H2,(H,25,29)(H,26,28,30)

InChI Key

RNBHNKJYTCHESN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCOCCOCCOCCN

Origin of Product

United States

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